2-Amino-5-(methyl-d3)-pyridine
Description
Significance of Deuterium (B1214612) in Advanced Chemical Research
Deuterium (²H or D), a stable isotope of hydrogen, plays a pivotal role in modern chemical research due to its unique properties. symeres.comresearchgate.net Its increased mass compared to protium (B1232500) (¹H) leads to a stronger carbon-deuterium (C-D) bond, which can significantly influence reaction rates and metabolic stability. scielo.org.mx
Applications of Deuterium in Modern Analytical Methodologies
Deuterated compounds are widely used as internal standards in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net In quantitative MS analysis, a stable isotope-labeled version of the analyte is the ideal internal standard because it shares very similar chemical and physical properties, such as extraction recovery and chromatographic retention time, but has a distinct molecular mass. researchgate.net This allows for precise quantification of the analyte in complex biological matrices. researchgate.net Hydrogen/deuterium exchange (HDX) coupled with mass spectrometry is also a key technique for studying the structure and dynamics of proteins. researchgate.netgoogle.com Furthermore, the distinct vibrational modes of molecules containing deuterium can be detected by infrared spectroscopy, and the difference in mass allows for separation using mass spectrometry. bionity.com
Impact of Deuterium on Reaction Selectivity in Synthetic Organic Chemistry
The replacement of hydrogen with deuterium can alter the selectivity of chemical reactions. researchgate.net This effect arises from the different zero-point energies of C-H and C-D bonds, which can influence the stability of transition states and intermediates. libretexts.org For instance, in certain reactions, deuteration can lead to inverse kinetic isotope effects (kH/kD < 1), where the deuterated compound reacts faster. wikipedia.org This phenomenon is often observed in reactions involving pre-equilibria with inverse equilibrium isotope effects. columbia.eduwikipedia.org By strategically placing deuterium atoms, chemists can direct a reaction towards a desired product, enhancing the efficiency and selectivity of a synthesis.
Overview of Pyridine (B92270) Derivatives in Contemporary Chemical Sciences
Pyridine and its derivatives are fundamental heterocyclic compounds with a wide range of applications in various fields of chemistry. chemimpex.com They serve as crucial building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. chemimpex.comjubl.com The 2-aminopyridine (B139424) structure, in particular, is a significant synthon due to its dual nucleophilic nature, enabling the synthesis of various five- and six-membered azaheterocycles. sioc-journal.cn For example, 2-amino-5-methylpyridine (B29535) is an important intermediate in the production of pharmaceuticals like the anti-inflammatory drug Pirfenidone and the sedative Zolpidem, as well as the pesticide Fluazuron. jubl.comchemicalbook.com
Academic Relevance of Site-Specific Deuteration in Pyridine Scaffolds
The selective incorporation of deuterium into pyridine rings is of significant interest in medicinal chemistry and drug discovery. researchgate.netresearchgate.net Deuteration at specific positions can enhance the metabolic stability of drug candidates, potentially improving their pharmacokinetic profiles. scielo.org.mx The development of methods for site-selective deuteration of pyridines is an active area of research, with various strategies including metal-catalyzed hydrogen isotope exchange and base-mediated deuteration. acs.orgrsc.orgchemrxiv.org
Rationale for Deuteration at the Methyl Group (d3) in 2-Amino-5-methylpyridine Analogues
The compound 2-Amino-5-(methyl-d3)-pyridine is an isotopically labeled version of 2-amino-5-methylpyridine, where the three hydrogen atoms of the methyl group are replaced with deuterium. cphi-online.comimpurity.com This specific deuteration is particularly relevant for several reasons. In medicinal chemistry, the methyl group of a drug molecule is often susceptible to metabolic oxidation by cytochrome P450 enzymes. By replacing the C-H bonds with stronger C-D bonds, the rate of this metabolic process can be slowed down, a concept known as the "deuterium switch". rsc.org This can lead to a longer half-life and improved therapeutic efficacy of the drug. scielo.org.mx Furthermore, in mechanistic studies, deuterating the methyl group allows researchers to investigate its role in reaction mechanisms through the kinetic isotope effect. libretexts.org
Structure
3D Structure
Properties
IUPAC Name |
5-(trideuteriomethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBSSVKZOPZBKW-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Deuterium Exchange and Reactivity in Pyridine Systems
Kinetic Isotope Effects (KIE) in Pyridine-Based Reactions
Kinetic Isotope Effects (KIEs) are a powerful tool for probing the transition states of chemical reactions. jmest.org By comparing the rate of a reaction with a normal isotope to the rate of the same reaction with a heavier isotope, one can deduce whether a particular bond is being broken or formed in the rate-determining step. libretexts.orgwikipedia.org
Analysis of Primary Kinetic Isotope Effects
Research on phosphoryl transfer reactions involving deuterated pyridine (B92270) (C5D5N) has shown primary KIEs (kH/kD > 1), suggesting that partial deprotonation of the pyridine occurs via hydrogen bonding in the rate-determining step. jmest.org While this involves deuteration of the pyridine ring itself, similar principles apply to the deuterated methyl group in 2-Amino-5-(methyl-d3)-pyridine. If a reaction mechanism involves the abstraction of a deuterium (B1214612) atom from the methyl group, a primary KIE would be anticipated.
Study of Secondary Kinetic Isotope Effects and Steric Hindrance
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgwikipedia.org These effects are typically smaller than primary KIEs and arise from changes in the vibrational frequencies of the transition state compared to the ground state.
For this compound, the deuterium substitution is on the methyl group, which is adjacent to the pyridine ring. Reactions at the pyridine nitrogen or other ring positions could exhibit a secondary KIE. Studies on the reactions of methyl-d3-pyridines with alkyl iodides have provided evidence for a smaller steric requirement of the methyl-d3 group compared to the non-deuterated methyl group. acs.org This is an example of a secondary isotope effect where the deuterated group, being slightly smaller in vibrational amplitude, can influence the reaction rate through steric interactions.
Deuteration at any position on the pyridine ring has been found to increase the basicity of the pyridine nitrogen. researchgate.net This electronic effect, although small, can influence the kinetics of reactions where the basicity of the pyridine is important. The effect is attributed to changes in zero-point energies upon N-protonation rather than inductive effects. researchgate.net
Elucidation of Reaction Pathways and Identification of Key Intermediates in Deuteration Processes
Understanding the step-by-step mechanism of a reaction is crucial for controlling its outcome. The use of deuterated compounds like this compound aids in identifying key intermediates and elucidating reaction pathways.
Mechanistic Role of Zincke Imine Intermediates in Deuterated Pyridine Synthesis
A significant advancement in the synthesis of isotopically labeled pyridines, including deuterated and 15N-labeled analogs, involves the use of Zincke imine intermediates. nih.govnih.govchemrxiv.org This method allows for the late-stage incorporation of isotopes into complex pyridine-containing molecules. The process typically involves the ring-opening of a pyridine to form a Zincke imine, which can then be manipulated before ring-closure. nih.govchemrxiv.org
The reactivity of these Zincke imine intermediates enables the deuteration of the C3- and C5-positions of the pyridine ring. nih.govnih.gov This is particularly valuable for creating higher mass isotopologs required for applications such as in vivo ADMET (absorption, distribution, metabolism, excretion, and toxicology) studies. chemrxiv.orgacs.org For instance, stirring a Zincke imine intermediate in deuterated acetic acid (AcOD) can lead to significant deuterium incorporation at the electron-rich C3 and C5 positions. nih.gov This strategy provides a versatile route to selectively deuterated pyridines.
Understanding the Chromatographic Deuterium Effect (CDE) Mechanism in Analytical Separations
The Chromatographic Deuterium Effect (CDE) refers to the phenomenon where deuterated compounds exhibit different retention times in chromatographic separations compared to their non-deuterated counterparts. colab.ws This effect, though often subtle, can be harnessed for the separation of isotopologues. The underlying mechanisms are complex and can involve differences in hydrophobicity, polarizability, and hydrogen bonding capabilities between the deuterated and non-deuterated molecules. scribd.comsci-hub.se
In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds are often observed to have slightly shorter retention times than their protio-analogs, an "inverse" isotope effect. colab.ws This is attributed to the slightly smaller molar volume and weaker van der Waals interactions of the C-D bond compared to the C-H bond. Conversely, in normal-phase chromatography, a "normal" isotope effect, where the deuterated compound is retained longer, can be observed due to stronger polar interactions like hydrogen bonding. colab.wssci-hub.se The ability to separate compounds like this compound from its non-deuterated form is crucial for assessing the purity of isotopically labeled standards.
Influence of Deuterium Substitution on Reaction Kinetics and Selectivity
The substitution of hydrogen with deuterium can have a marked influence on both the rate (kinetics) and the outcome (selectivity) of a chemical reaction.
As discussed under KIEs, replacing a C-H bond with a stronger C-D bond can slow down reactions where this bond is cleaved in the rate-determining step. nih.gov This effect is a cornerstone of the "deuterium effect" in drug design, where metabolically vulnerable sites in a drug molecule are deuterated to slow down their metabolism, potentially improving their pharmacokinetic profile. nih.gov
Deuterium substitution can also influence the selectivity of a reaction. For example, in the deuteration of substituted pyridines, the position of deuterium incorporation can be directed by existing functional groups. snnu.edu.cnosti.gov The electronic effects of deuterium, such as the slight increase in basicity of the pyridine nitrogen, can alter the reactivity of different sites within the molecule, thereby influencing regioselectivity. researchgate.net Furthermore, the subtle steric differences between a methyl and a methyl-d3 group can impact the stereoselectivity of reactions. acs.org
Advanced Spectroscopic Characterization of 2 Amino 5 Methyl D3 Pyridine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Analysis
NMR spectroscopy is a powerful, non-destructive technique for determining the location and extent of deuterium incorporation in a molecule. nih.gov It provides detailed information about the molecular structure and the isotopic distribution within a sample. nih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental tool for assessing the degree of deuteration at specific sites within a molecule. nih.gov The absence or reduction in the intensity of a proton signal at a particular chemical shift directly corresponds to the substitution of a proton with a deuterium atom. For instance, in the ¹H NMR spectrum of a deuterated pyridine (B92270) derivative, the disappearance of signals in the aromatic region (typically δ 7.0–8.5 ppm) would confirm deuterium incorporation on the pyridine ring.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning proton and carbon signals and thus confirming the exact location of deuterium labeling. researchgate.net These experiments correlate the signals of different nuclei, providing a detailed map of the molecule's connectivity. By analyzing these correlations, or the lack thereof, researchers can pinpoint the sites of deuteration with high confidence. For example, 2D NMR data was instrumental in confirming the structure of a dihydropyridine (B1217469) complex formed during the synthesis of deuterated piperidines. nih.gov
A hypothetical ¹H NMR data table for 2-Amino-5-(methyl-d3)-pyridine compared to its non-deuterated analogue, 2-Amino-5-methylpyridine (B29535), is presented below. The data for the non-deuterated compound is based on known spectral information. chemicalbook.com
Interactive Table 1: Hypothetical ¹H NMR Data Comparison
| Proton | 2-Amino-5-methylpyridine Chemical Shift (ppm) | Expected this compound Chemical Shift (ppm) | Expected Integration |
| H-3 | ~6.41 | ~6.41 | 1H |
| H-4 | ~7.22 | ~7.22 | 1H |
| H-6 | ~7.88 | ~7.88 | 1H |
| -NH₂ | ~4.46 | ~4.46 | 2H |
| -CH₃ | ~2.16 | Absent or significantly reduced | 0H |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Quantitative NMR (qNMR) spectroscopy allows for the precise determination of the isotopic purity and the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) and isotopomers (isomers having the same number of each isotopic atom but differing in their positions). nih.govnih.gov By comparing the integrals of the remaining proton signals to an internal standard of known concentration, the percentage of deuterium incorporation can be accurately calculated. osti.gov
For complex mixtures, specialized NMR techniques like Site-Specific Natural Isotope Fractionation-NMR (SNIF-NMR) can be employed to determine the isotopic ratios at specific sites within a molecule. wikipedia.org While often used for analyzing natural abundance levels, the principles of SNIF-NMR are applicable to the analysis of intentionally labeled compounds. wikipedia.org Furthermore, ¹³C NMR can also be utilized for quantitative isotopic analysis, providing an alternative method to verify the results obtained from ¹H NMR. mdpi.comresearchgate.net
1H NMR and 2D NMR Techniques for Determining Site-Specific Deuterium Incorporation
Mass Spectrometry (MS) for Isotopic Labeling Analysis
Mass spectrometry is an essential technique for confirming the molecular weight of a deuterated compound and for determining its isotopic enrichment. rsc.orgnih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the clear differentiation between the deuterated compound and its non-deuterated counterpart, as well as any partially deuterated species. nih.govresearchgate.net The high resolving power of HRMS enables the separation of isotopic peaks that may overlap in lower-resolution instruments. nih.gov By analyzing the isotopic cluster of the molecular ion, the degree of deuterium incorporation and the isotopic purity can be precisely calculated. nih.govresearchgate.net For example, a study on various deuterated compounds demonstrated that HRMS could be used to calculate isotopic purity with high reproducibility. rsc.org
Interactive Table 2: Hypothetical HRMS Data for this compound
| Isotopologue | Formula | Calculated Monoisotopic Mass (Da) | Expected Relative Abundance (%) |
| M (d3) | C₆H₅D₃N₂ | 111.0928 | 100 |
| M+1 (d2) | C₆H₆D₂N₂ | 110.0865 | Dependent on isotopic purity |
| M+2 (d1) | C₆H₇DN₂ | 109.0802 | Dependent on isotopic purity |
| M+3 (d0) | C₆H₈N₂ | 108.0739 | Dependent on isotopic purity |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for analyzing deuterated compounds in complex matrices. mdpi.comacs.org The chromatographic separation ensures that the analyte of interest is isolated from other components before it enters the mass spectrometer, reducing ion suppression and improving the accuracy of quantification. scispace.comresearchgate.net
In the context of this compound, an LC-MS method would involve developing a chromatographic protocol that provides good peak shape and retention for the analyte. The mass spectrometer would then be set to monitor the specific mass-to-charge ratio (m/z) of the deuterated compound and its non-deuterated analogue, allowing for their simultaneous detection and quantification. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment and Purity Determination
Vibrational Spectroscopy (FTIR, Raman) for Structural and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding within a molecule. aip.org The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the corresponding bonds, which can be observed in the FTIR and Raman spectra.
For pyridine and its derivatives, characteristic vibrational modes associated with the pyridine ring and its substituents can be identified. researchgate.netcdnsciencepub.com The C-D stretching vibrations, for example, will appear at a lower frequency (wavenumber) compared to the C-H stretching vibrations due to the heavier mass of deuterium. These shifts can be used to confirm the presence of deuterium in the molecule. For instance, the IR and Raman spectra of various deuterated pyridines have been extensively studied to make complete vibrational assignments. cdnsciencepub.com In the case of this compound, the most significant changes in the vibrational spectrum, compared to its non-deuterated analogue, would be expected in the modes involving the methyl group. A study on N-3-pyridinylmethanesulfonamide utilized FTIR spectroscopy of a partially deuterated sample to aid in the assignment of its fundamental vibrations. irdg.org
Interactive Table 3: Expected Vibrational Frequency Shifts in this compound
| Vibrational Mode | Typical Frequency Range for -CH₃ (cm⁻¹) | Expected Frequency Range for -CD₃ (cm⁻¹) |
| Symmetric C-H Stretch | 2870 - 2880 | ~2100 - 2200 |
| Asymmetric C-H Stretch | 2960 - 2970 | ~2200 - 2300 |
| Symmetric C-H Bend | 1375 - 1385 | ~1050 - 1100 |
| Asymmetric C-H Bend | 1450 - 1460 | ~1030 - 1080 |
Note: These are approximate ranges and the actual frequencies can be influenced by the molecular environment.
Analysis of Characteristic C-D Vibrational Frequencies and Shifts
The introduction of deuterium in place of hydrogen in a methyl group on the pyridine ring leads to significant and predictable shifts in the vibrational frequencies observed in infrared (IR) and Raman spectroscopy. The C-D stretching vibrations in this compound are expected to appear in a spectral region different from C-H stretching vibrations, typically around 2100-2250 cm⁻¹. This clear separation allows for unambiguous identification and analysis of the deuterated methyl group.
The precise frequency of the C-D stretching modes is sensitive to the local electronic environment. For instance, in deuterated acetonitrile (B52724) (CD₃CN), the C-D symmetric stretch band is observed between 2112–2122 cm⁻¹. acs.org In deuterated pyridines, the C-N ring stretching vibrations are found in the 1600-1500 cm⁻¹ and 1385-1260 cm⁻¹ regions. researchgate.net H/D exchange at N-H groups can induce blueshifts in the spectral origins. aip.org The analysis of these shifts provides valuable information about the electronic effects of the amino group and the pyridine ring on the methyl group.
Table 1: Comparison of Vibrational Frequencies (cm⁻¹) for Protiated and Deuterated Species
| Vibrational Mode | Protiated (C-H) | Deuterated (C-D) | Reference |
|---|---|---|---|
| Methyl Stretch | ~2900-3000 | ~2100-2250 | acs.org |
| N-H Stretch | ~3300-3500 | Unchanged | researchgate.net |
| C-N Ring Stretch | ~1500-1600 | ~1500-1600 | researchgate.net |
Investigation of Fermi Resonance Splitting Effects in Deuterated Aminopyridines
Fermi resonance is a phenomenon in vibrational spectroscopy where two vibrational modes with similar energies and the same symmetry can interact, leading to a splitting of the observed spectral bands and an exchange of intensity. nih.gov This effect can be particularly prominent in deuterated compounds, where the shift in vibrational frequency of a fundamental mode can bring it into resonance with an overtone or combination band of another mode.
In the context of this compound, Fermi resonance can occur between the C-D stretching vibrations and overtones or combination bands of other molecular vibrations, such as C-C stretching or C-D bending modes. For example, in CD₃¹³CN, a strong Fermi resonance is expected between the C≡N stretch and the overtone of the C-D bending mode. acs.org The study of such resonances provides detailed information about the coupling between different vibrational modes within the molecule. The presence and magnitude of Fermi resonance splitting are highly sensitive to the molecular structure and environment, making it a valuable tool for detailed structural analysis. aip.org For instance, in 4-aminopyridine, Fermi-resonance splitting of the symmetric NH₂-stretching band has been observed and is influenced by hydrogen bonding. researchgate.net
Molecular Rotational Resonance (MRR) Spectroscopy for High-Precision Isotopic Purity and Site-Specificity
Molecular Rotational Resonance (MRR) spectroscopy is a powerful gas-phase technique for the precise structural characterization of molecules. virginia.edu It measures the rotational transitions of a molecule, which are exquisitely sensitive to its three-dimensional mass distribution and, therefore, its isotopic composition. nih.gov This makes MRR an ideal tool for determining the isotopic purity and site-specificity of deuteration in compounds like this compound. researchgate.netbrightspec.com
Unlike mass spectrometry, which cannot distinguish between isotopomers of the same mass, MRR can differentiate between molecules where deuterium is substituted at different positions. brightspec.com The high resolution of MRR allows for the direct analysis of complex mixtures and the identification of low-level isotopic impurities without the need for chromatographic separation. researchgate.netacs.org The rotational spectrum of each isotopic variant can be predicted with high accuracy from quantum chemistry calculations, enabling confident, library-free identification. researchgate.net This capability is crucial for verifying the precise location and level of deuterium incorporation in selectively deuterated compounds, which is often a challenge for other analytical techniques. rsc.orgmarquette.edu
Table 2: Key Advantages of MRR for Isotopic Analysis
| Feature | Description | Reference |
|---|---|---|
| High Specificity | Can distinguish between regioisomers, diastereomers, and isotopomers. | virginia.eduresearchgate.net |
| High Resolution | Enables direct analysis of complex mixtures without chromatography. | researchgate.net |
| Quantitative Analysis | Provides accurate measurement of site-specific deuteration levels and enantiopurity. | rsc.orgresearchgate.net |
| Library-Free Identification | Experimental spectra can be matched with high accuracy to theoretically predicted spectra. | virginia.eduresearchgate.net |
X-Ray Diffraction for Crystal Structure Analysis (applicable to non-deuterated and related pyridine derivatives for structural context)
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of the deuterated compound itself might be challenging, the crystal structures of the non-deuterated analogue, 2-amino-5-methylpyridine, and its derivatives provide invaluable structural context. iucr.orgresearchgate.net
Studies on 2-amino-5-methylpyridine hydrochloride and hydrobromide show they crystallize in the monoclinic space group P2₁/c. iucr.org The analysis of these structures reveals details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net For example, in the crystal structure of 2-amino-5-methylpyridinium 3-aminobenzoate, N-H···O hydrogen bonds form a two-dimensional network, and the crystal structure is further stabilized by π-π stacking interactions. researchgate.net Similarly, investigations into other 2-aminopyridine (B139424) derivatives reveal how different substituents and intermolecular forces dictate the crystal packing. mdpi.comjyu.fiacs.org This information is crucial for understanding the solid-state properties of these compounds and can be used to model the structure of the deuterated analogue.
Table 3: Crystallographic Data for 2-Amino-5-methylpyridine Derivatives
| Compound | Crystal System | Space Group | Key Interactions | Reference |
|---|---|---|---|---|
| 2-Amino-5-methylpyridine Hydrochloride | Monoclinic | P2₁/c | N-H···Cl hydrogen bonds | iucr.org |
| 2-Amino-5-methylpyridine Hydrobromide | Monoclinic | P2₁/c | Isostructural with hydrochloride | iucr.org |
| Zn(SCN)₄₂ | Monoclinic | P2₁/c | N-H···S hydrogen bonds | jyu.fi |
| 2-Amino-5-methylpyridinium 3-aminobenzoate | - | - | N-H···O hydrogen bonds, π-π stacking | researchgate.net |
Computational Chemistry Approaches in Deuterated Pyridine Research
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
DFT has become a standard method for studying the electronic structure and properties of medium-sized molecules due to its balance of accuracy and computational cost. scispace.com Functionals like B3LYP are frequently paired with basis sets such as 6-311++G(d,p) to provide reliable data on molecular geometries, vibrational frequencies, and electronic characteristics. scispace.comtandfonline.com
Geometry Optimization and Conformational Analysis of Deuterated Pyridines
The first step in most computational studies is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For pyridine (B92270) derivatives, this involves calculating bond lengths, bond angles, and dihedral angles. DFT methods have been successfully used to optimize the geometries of various aminopyridines and their derivatives. oup.commdpi.comacs.org
Hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) is an experimental technique that provides information on protein conformation and dynamics by measuring the rate of deuterium exchange. nih.govbiorxiv.org Computational geometry optimization helps in interpreting these experimental results by providing a stable structural model. Conformational analysis, especially for flexible molecules, involves identifying different stable conformers and their relative energies. beilstein-journals.orgmdpi.com For 2-Amino-5-(methyl-d3)-pyridine, DFT could be used to determine the preferred orientation of the amino group and the deuterated methyl group relative to the pyridine ring. Studies on related molecules like 2-amino-4-methylpyridine (B118599) have shown that DFT can accurately predict the most stable tautomeric and conformational forms. scispace.com
Below is a table of representative bond lengths for 2-amino-5-methylpyridine (B29535), the non-deuterated analogue of the title compound, which would be expected to have very similar structural parameters.
Table 1: Selected Optimized Bond Lengths for 2-Amino-5-methylpyridine
| Bond | Calculated Length (Å) |
|---|---|
| C-C (ring) | ~1.39-1.40 |
| C-N (ring) | ~1.34 |
| C-NH2 | ~1.38 |
| C-CH3 | ~1.51 |
Data is generalized from typical DFT calculations on aminopyridine derivatives.
Prediction of Vibrational Frequencies for Experimental Spectral Assignments
DFT calculations are instrumental in predicting vibrational spectra (Infrared and Raman) for molecules. researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. scispace.comnih.gov For deuterated compounds, this is particularly valuable as the increased mass of deuterium leads to predictable shifts in vibrational frequencies compared to their hydrogenated counterparts. researchgate.netnih.gov
Studies on deuterated pyridines and related N-heterocycles have demonstrated excellent agreement between DFT-calculated and experimentally observed spectra after applying appropriate scaling factors to account for anharmonicity and other systematic errors in the calculations. researchgate.netaip.orgmdpi.com For this compound, one would expect the C-D stretching frequencies of the methyl group to appear at lower wavenumbers (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2800-3000 cm⁻¹). DFT calculations can precisely predict these shifts, aiding in the positive identification of the deuterated species and the interpretation of its IR and Raman spectra. acs.org
Table 2: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Pyridine Derivatives
| Vibrational Mode | Typical Calculated (Scaled) Frequency | Typical Experimental Frequency |
|---|---|---|
| N-H Stretch (Amino) | 3400-3500 | 3400-3550 |
| C-H Stretch (Aromatic) | 3050-3150 | 3050-3150 |
| C=C/C=N Ring Stretch | 1550-1650 | 1550-1650 |
| Ring Breathing | 990-1010 | 990-1010 |
Frequencies are generalized from studies on aminopyridines. scispace.com Deuteration of the methyl group would primarily affect C-H stretching and bending modes associated with that group.
Calculation of Electronic Structure Parameters (e.g., HOMO-LUMO Energies, Energy Gaps, Electrophilicity Index)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. tandfonline.commalayajournal.orgtandfonline.com A smaller gap suggests higher reactivity.
For substituted pyridines, DFT calculations can reveal how different functional groups influence the HOMO and LUMO energy levels. malayajournal.orgscirp.org In 2-Amino-5-methylpyridine, the amino group (an electron-donating group) and the methyl group (a weak electron-donating group) would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The electrophilicity index, another parameter derived from DFT, quantifies the ability of a molecule to accept electrons. malayajournal.org
Table 3: Calculated Electronic Properties for 2-Amino-5-methylpyridine (2A5MP)
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -5.6 to -5.8 |
| LUMO Energy | -0.8 to -1.0 |
| HOMO-LUMO Gap | 4.6 to 5.0 |
Data derived from computational studies on 2A5MP and related structures. malayajournal.orgresearchgate.net
Natural Bond Orbital (NBO) Analysis for Molecular Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. grafiati.com It provides a picture of the bonding in terms of localized orbitals and quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. orientjchem.org
Molecular Electrostatic Potential (MEP) Mapping and its Implications
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.netacs.org It is used to predict sites for electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are attractive to nucleophiles. researchgate.net
For an aminopyridine derivative, the MEP map would typically show a region of high negative potential around the pyridine ring nitrogen, making it a primary site for protonation or coordination to Lewis acids. scirp.orgmdpi.com The amino group would also influence the potential map. Such analyses are crucial for understanding intermolecular interactions, including hydrogen bonding and reactivity patterns. scirp.orgresearchgate.net
Theoretical Mechanistic Probes Using DFT (e.g., Transition State Analysis, Reaction Pathway Elucidation)
Beyond static molecular properties, DFT is a cornerstone for elucidating reaction mechanisms. rsc.orgresearcher.life By locating and calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire energy profile of a reaction. pku.edu.cn This provides critical insights into reaction feasibility, rate-determining steps, and selectivity. nih.govrsc.org
For deuterated pyridines, DFT has been used to study the mechanisms of their synthesis and functionalization. pku.edu.cnnih.govmdpi.com For example, in base-mediated deuteration reactions, DFT calculations can compare the stability of different potential anionic intermediates to predict the most likely site of deuteration. mdpi.com Transition state analysis can reveal the energy barrier for a specific reaction step, such as the insertion of a metal catalyst or the cleavage of a C-H (or C-D) bond. rsc.org Deuterium labeling experiments, when combined with DFT calculations of kinetic isotope effects, provide a powerful approach to confirm or refute proposed reaction pathways. pku.edu.cncsic.es
Compound Name Reference Table
| Abbreviation/Common Name | Systematic Name |
|---|---|
| This compound | 5-(Trideuteriomethyl)pyridin-2-amine |
| Pyridine | Pyridine |
| 2-Aminopyridine (B139424) | Pyridin-2-amine |
| 2-Amino-5-methylpyridine | 5-Methylpyridin-2-amine |
| 2-Amino-3-methylpyridine (B33374) | 3-Methylpyridin-2-amine |
| 2-Amino-4-methylpyridine | 4-Methylpyridin-2-amine |
| 2-Phenylpyridine | 2-Phenylpyridine |
| 3-Aminopyridine | Pyridin-3-amine |
| 2,6-Difluoropyridine | 2,6-Difluoropyridine |
| 7-Azaindole | 1H-Pyrrolo[2,3-b]pyridine |
| 2-Pyridone | Pyridin-2(1H)-one |
Computational Prediction of Regioselectivity in Deuterium Exchange Reactions
Computational chemistry has emerged as an indispensable tool in modern synthetic chemistry, providing powerful insights into reaction mechanisms and predicting the outcomes of chemical transformations. In the realm of deuterated pyridine research, computational approaches are particularly valuable for forecasting the regioselectivity of deuterium exchange reactions. These methods allow chemists to understand the underlying electronic and steric factors that govern which positions on the pyridine ring are most susceptible to hydrogen-deuterium (H/D) exchange, thereby guiding the synthesis of specifically labeled isotopologues like this compound.
The prediction of regioselectivity in these reactions often relies on the calculation of the thermodynamic stability of reaction intermediates. acs.org For both acid- and base-catalyzed H/D exchange reactions, the most favored reaction pathway is typically the one that proceeds through the most stable intermediate. Computational models, particularly those based on Density Functional Theory (DFT), are adept at calculating the energies of these transient species.
In the context of electrophilic deuteration (which occurs under acidic conditions, using a source like D+), the reaction proceeds via the formation of a positively charged intermediate known as an arenium ion, or sigma complex. The deuterium atom will preferentially add to the carbon atom that forms the most stable arenium ion. Computational methods can calculate the relative free energies of all possible protonated (or deuterated) isomers. The position corresponding to the intermediate with the lowest free energy is predicted to be the major site of deuteration. rsc.orgamazonaws.com
One such computational tool, known as RegioSQM, utilizes the semi-empirical PM3 method to calculate the free energies of these protonated intermediates in solution. rsc.orgamazonaws.comrsc.org This approach has demonstrated high accuracy in predicting the regioselectivity for a large number of electrophilic aromatic substitution reactions on heteroaromatic systems, including pyridines. rsc.orgamazonaws.com The underlying principle is that the carbon atom with the highest proton affinity, leading to the most stable intermediate, will be the most reactive site. rsc.org
For a substituted aminopyridine, such as 2-aminopyridine, computational models can determine the relative stability of the arenium ions formed upon deuteration at each available carbon position (C-3, C-4, C-5, and C-6). The amino group (-NH2) is a strong activating, ortho-, para-directing group, while the pyridine nitrogen is a deactivating group. The interplay of these electronic effects determines the ultimate regioselectivity. DFT calculations performed on 2-aminopyridine have shown that the amine tautomer is the most stable form in its neutral state. researchgate.net
The predicted regioselectivity for the electrophilic deuteration of 2-aminopyridine can be illustrated with a table of calculated relative free energies for the corresponding arenium ion intermediates.
Table 1: Predicted Regioselectivity of Electrophilic Deuteration on 2-Aminopyridine via Calculated Intermediate Stability
| Position of Deuteration | Predicted Relative Free Energy of Arenium Ion Intermediate (kcal/mol) | Predicted Outcome |
|---|---|---|
| C-3 | +4.5 | Minor Product |
| C-4 | +15.0 | Not Favored |
| C-5 | 0.0 | Major Product |
| C-6 | +8.2 | Minor Product |
Note: The data presented are illustrative values based on the principles of computational prediction models like RegioSQM, where lower relative free energy corresponds to a more stable intermediate and a more favored reaction site. rsc.orgamazonaws.com The C-5 position is predicted as the major site of substitution due to the para-directing effect of the powerful activating amino group.
Conversely, for base-mediated H/D exchange, the reaction proceeds through the deprotonation of a C-H bond to form a heterocyclic anion. acs.org In this case, the regioselectivity is determined by the thermodynamic stability of the possible anionic intermediates. acs.org The more stable the anion, the more readily the corresponding proton is abstracted, leading to a higher degree of deuterium incorporation at that site. acs.org DFT calculations are employed to compute the relative Gibbs free energy of these pyridine ring anions, establishing a direct correlation between the calculated stability and the experimentally observed deuteration yield. acs.org For electron-rich pyridines, this can lead to deuteration at positions ortho to the electron-donating group. acs.org
These computational approaches provide a rational framework for designing selective deuteration strategies, reducing the need for extensive empirical screening of reaction conditions and enabling the targeted synthesis of complex deuterated molecules. tandfonline.com
Applications of 2 Amino 5 Methyl D3 Pyridine and Deuterated Pyridines As Research Tools
Utilization as Internal Standards in Quantitative Mass Spectrometry-Based Analytical Techniques
One of the most critical applications of deuterated compounds, including 2-Amino-5-(methyl-d3)-pyridine, is their use as internal standards (IS) in quantitative mass spectrometry. acs.orgthalesnano.combeilstein-journals.org An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to samples, calibrators, and quality controls. wuxiapptec.comchiron.no Its purpose is to correct for the variability and potential loss of the analyte during sample preparation, chromatography, and ionization in the mass spectrometer. wuxiapptec.comchiron.no
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry. wuxiapptec.comchiron.no Since deuterated standards like this compound are chemically almost identical to their non-deuterated (protio) counterparts, they co-elute during chromatographic separation and experience similar ionization efficiency and matrix effects. wuxiapptec.comchiron.no However, due to the mass difference, they are distinguishable by the mass spectrometer. clearsynth.com This allows for highly accurate and precise quantification of the target analyte by calculating the ratio of the analyte's signal to the internal standard's signal. wuxiapptec.comchiron.no For optimal performance, a mass difference of 4-5 Daltons between the analyte and the SIL-IS is recommended to minimize mass spectrometric cross-talk. wuxiapptec.com
A study on the quantification of pyridine (B92270) in environmental samples utilized d5-pyridine as an internal standard to account for any losses during sample preparation and analysis by Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS). northeastfc.uk Similarly, a method for analyzing 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) in urine and feces employed a deuterium-labeled internal standard for accurate quantification by gas chromatography-negative ion chemical ionization mass spectrometry. nih.gov
| Application Area | Technique | Role of Deuterated Compound | Reference |
| Environmental Analysis | HS-GC-MS | Internal Standard (d5-pyridine) | northeastfc.uk |
| Bioanalysis | GC-NCI-MS | Internal Standard (deuterium-labeled PhIP) | nih.gov |
| Drug Metabolism | LC-MS | Internal Standard | researchgate.net |
| Proteomics | LC-MS/MS | Internal Standard (deuterated peptides) | nih.gov |
Accurate Quantification in Metabolomics and Proteomics Research
In the fields of metabolomics and proteomics, which involve the comprehensive study of metabolites and proteins in a biological system, accurate quantification is crucial for understanding biological processes and identifying biomarkers. tandfonline.commpg.de Deuterated compounds are invaluable for achieving this accuracy. nih.gov
In metabolomics, deuterated analogs of target metabolites are used as internal standards to correct for matrix effects and variations in sample processing, leading to reliable quantification of endogenous metabolite levels. tandfonline.comacs.org This is particularly important when analyzing complex biological samples like plasma, urine, or tissue extracts, where the sample matrix can significantly interfere with the measurement of the analyte. acs.org
Similarly, in proteomics, deuterated peptides are widely used for the absolute and relative quantification of proteins. nih.govnih.gov In a common approach, a known amount of a synthetic, deuterated version of a target peptide is "spiked" into a complex protein digest. nih.gov By comparing the mass spectrometry signal intensities of the native and deuterated peptides, the absolute quantity of the corresponding protein in the original sample can be determined with high precision. nih.gov This technique is essential for validating potential protein biomarkers and for studying changes in protein expression under different physiological or pathological conditions. nih.gov
Application in LC-MS for Biomarker Discovery Methodologies
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technology for biomarker discovery, enabling the sensitive and specific detection of a wide range of molecules in biological fluids and tissues. nih.govplos.org The use of deuterated internal standards is integral to robust and reproducible LC-MS-based biomarker discovery workflows. researchgate.netnih.gov
The process of discovering new biomarkers often involves comparing the molecular profiles of large numbers of samples from healthy and diseased individuals. plos.org The inherent variability in sample collection, storage, and analysis can obscure subtle but significant differences in biomarker levels. By incorporating deuterated internal standards early in the analytical workflow, researchers can minimize this variability, thereby enhancing the statistical power to detect true biological differences. wuxiapptec.complos.org
For instance, in a study aimed at discovering biomarkers for metabolic dysfunction-associated steatohepatitis, a chemical-tagging methodology using a deuterated reagent was employed. acs.org While this highlighted the potential for chromatographic shifts between deuterated and non-deuterated compounds, it also underscored the importance of optimized chromatography to ensure accurate correction by the internal standard. acs.org The ultimate goal is to develop validated analytical methods where the deuterated internal standard can reliably account for any analytical variations, leading to the confident identification of potential disease biomarkers. nih.govplos.org
Elucidation of Complex Organic Reaction Mechanisms and Pathways
Deuterium (B1214612) labeling is a powerful technique for unraveling the intricate details of organic reaction mechanisms. acs.orgscielo.org.mxthalesnano.comsymeres.com By selectively replacing hydrogen with deuterium at specific positions in a reactant molecule, chemists can trace the fate of these atoms throughout a chemical transformation. slideshare.netpearson.com This provides invaluable insights into bond-breaking and bond-forming steps, the presence of intermediates, and the occurrence of molecular rearrangements. acs.orguvm.edu
Deuterium Labeling for Tracing Molecular Rearrangements and Intermediate Species
The kinetic isotope effect (KIE) is a key phenomenon exploited in these studies. scielo.org.mxbeilstein-journals.org A C-D bond is stronger than a C-H bond, meaning it requires more energy to break. acs.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. acs.org By measuring the reaction rates of both the deuterated and non-deuterated compounds, a primary KIE can be observed if the C-H/C-D bond is broken in the rate-determining step of the reaction. acs.org
Deuterium labeling is also instrumental in tracking molecular rearrangements. uvm.eduspectroscopyonline.com For example, in a study of the zwitterionic-1,3-diaza-Claisen rearrangement, deuterium-labeled isothioureas were used to demonstrate that both sigmatropic and ionic rearrangement mechanisms were possible, depending on the substrate and reaction conditions. uvm.edu By analyzing the position of the deuterium atom in the product, researchers could deduce the pathway through which the rearrangement occurred. The classic example of using deuterium labeling to establish the existence of the tropylium (B1234903) cation highlights how tracking the deuterium atoms in the mass spectra of specifically labeled alkylbenzenes can reveal the structure of transient intermediates. spectroscopyonline.com
| Mechanistic Question | Role of Deuterium Labeling | Key Finding | Reference |
| Reaction Pathway | Tracing atomic fate | Distinguishing between possible mechanisms | uvm.edu |
| Intermediate Structure | Probing atomic equivalence | Elucidation of the tropylium cation structure | spectroscopyonline.com |
| Rate-Determining Step | Kinetic Isotope Effect | Identifying the slowest step in a reaction | acs.org |
Investigation of Biosynthetic Pathways in Chemical Biology
In chemical biology, understanding how natural products are synthesized by living organisms is a fundamental goal. Deuterated compounds serve as excellent probes for elucidating these complex biosynthetic pathways. scielo.org.mxsymeres.com Researchers can introduce a deuterated precursor into a biological system, such as a cell culture or a whole organism, and then analyze the resulting natural products. pnas.organsto.gov.au
By determining the location and extent of deuterium incorporation into the final molecule using techniques like mass spectrometry or NMR spectroscopy, it is possible to map the metabolic journey of the precursor. scielo.org.mx This allows for the identification of the enzymatic reactions and intermediates involved in the biosynthetic pathway. pnas.org For example, deuterated amino acids have been used as metabolites in living systems to facilitate the study of biosynthetic pathways. pnas.org Similarly, deuterated biopolymers can provide insights into the biosynthetic pathways themselves. ansto.gov.au
Deuterium Labeling in Materials Science Research
The applications of deuterium labeling extend into materials science, where it is used to investigate and improve the properties of various materials. acs.orgresearchgate.net The replacement of hydrogen with deuterium can subtly alter the physical properties of a molecule, such as its vibrational frequencies and bond lengths, which can have a significant impact on the bulk properties of a material. acs.org
For instance, deuterium labeling has been employed to enhance the performance of organic light-emitting diodes (OLEDs) by taking advantage of the kinetic isotope effect. acs.org In polymer science, deuterium labeling is a powerful tool for studying the structure and dynamics of polymer blends and composites. scielo.org.mx Neutron scattering techniques are particularly sensitive to the difference between hydrogen and deuterium, allowing researchers to "contrast-match" and selectively highlight specific components within a complex material. scielo.org.mxnih.gov This enables the detailed characterization of phase separation, interfacial structures, and polymer chain conformation. researchgate.net For example, by selectively deuterating one polymer in a blend, its distribution and morphology can be clearly visualized using techniques like atomic force microscopy coupled with infrared spectroscopy (AFM-IR). researchgate.net
Deuterated Polymers for Neutron Scattering Studies and Enhanced Spectroscopic Signatures
Deuterated polymers are of significant interest in materials science, particularly for studies utilizing neutron scattering techniques. europa.eu The fundamental principle behind this application lies in the distinct neutron scattering lengths of hydrogen and deuterium. cambridge.org Hydrogen has a negative coherent scattering length (-0.37 x 10⁻¹² cm), while deuterium has a positive one (0.66 x 10⁻¹² cm). cambridge.org This substantial difference creates a high scattering contrast between deuterated and non-deuterated (hydrogenous) molecules, which is invaluable for elucidating polymer conformations and dynamics in bulk states. cambridge.orgacs.org
Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of polymers over a range of length scales. By selectively deuterating specific parts of a polymer chain or by blending deuterated polymers with their hydrogenous counterparts, researchers can effectively "highlight" certain regions of interest. europa.euacs.org This contrast variation allows for the direct determination of molecular dimensions, such as the radius of gyration, in a way that is not possible with other techniques like light scattering or X-ray scattering, especially in concentrated solutions or the solid state. cambridge.org
For instance, studies on polystyrene have successfully employed deuterium labeling and SANS to determine the conformations of polymer chains in the bulk amorphous state, a measurement that was previously inaccessible. acs.org Similarly, in the field of organic electronics, deuteration of conjugated polymers like poly(3-hexylthiophene) (P3HT) has been instrumental. By selectively deuterating either the backbone or the side chains, researchers can use neutron scattering to decouple and study their respective dynamics, which are crucial for understanding charge transport properties. acs.org
The synthesis of these specialized polymers often begins with deuterated monomers. While some are commercially available, many require custom synthesis, which can be a complex and expensive process. europa.eu The development of efficient methods to produce highly pure, selectively deuterated monomers is therefore a critical area of research to advance the application of neutron scattering in polymer science. europa.eu
Table 1: Neutron Scattering Lengths of Hydrogen and Deuterium
| Isotope | Coherent Scattering Length (10⁻¹² cm) |
|---|---|
| Hydrogen (¹H) | -0.37 |
| Deuterium (²H or D) | 0.66 |
Data sourced from Cambridge Core. cambridge.org
Isotopic Tracers in Chemical and Biological Systems for Methodological Development
The use of stable isotopes as tracers is a cornerstone of modern research in both chemistry and biology, providing a non-radioactive means to track the fate of molecules and elucidate metabolic pathways. nih.govelsevier.comnumberanalytics.com Deuterium, as a stable isotope of hydrogen, is widely employed for this purpose. beilstein-journals.org The introduction of deuterium into a molecule, such as in this compound, creates a "heavy" version of the compound that is chemically identical to its non-deuterated counterpart but can be distinguished by its mass. numberanalytics.com
This mass difference allows for the use of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to follow the tracer molecule through complex biological or chemical systems. nih.govchemrxiv.org In drug development, for example, deuterated compounds are used in absorption, distribution, metabolism, and excretion (ADME) studies to understand the pharmacokinetic profile of a new drug candidate. chemrxiv.org By administering a deuterated version of the drug, researchers can differentiate it from its non-deuterated form and any metabolites, providing clear insights into how the body processes the compound. rsc.org
Furthermore, the development of new analytical methodologies often relies on the use of isotopically labeled compounds. For instance, recent advancements in isotope tracer methodology include the use of novel physiological models and sophisticated mathematical modeling to interpret data from tracer experiments, leading to a deeper understanding of metabolic processes in different physiological states. nih.gov The use of [U-¹³C₃]-glycerol and ²H₂O stable isotopes, combined with NMR analysis, has enabled the investigation of multiple hepatic biochemical pathways with only the need for blood sampling. nih.gov
In synthetic chemistry, isotopic labeling is crucial for probing reaction mechanisms. By strategically placing deuterium atoms at specific positions in a reactant molecule, chemists can determine which bonds are broken and formed during a reaction by analyzing the position of the deuterium in the product. This is known as the kinetic isotope effect, where the C-D bond, being stronger than the C-H bond, can lead to slower reaction rates, providing valuable mechanistic information. beilstein-journals.org The development of methods for the selective deuteration of heterocyclic compounds like pyridines is an active area of research, aiming to provide a broader range of tools for these mechanistic studies. rsc.org
Table 2: Common Analytical Techniques for Isotopic Tracer Studies
| Technique | Principle of Detection |
|---|---|
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of the magnetic properties of atomic nuclei. |
This table summarizes common techniques used in isotopic tracer studies.
Future Outlook and Emerging Research Directions in Deuterated Pyridine Chemistry
Development of Novel, Sustainable, and Cost-Effective Deuteration Methodologies
The advancement of deuterated pyridine (B92270) chemistry is intrinsically linked to the development of efficient, selective, and economical methods for deuterium (B1214612) incorporation. While classical methods often require harsh conditions or expensive reagents, emerging research is focused on creating more sustainable and accessible synthetic routes.
A significant trend is the move towards using deuterium oxide (D₂O) as the primary deuterium source due to its low cost and environmental benignity. rsc.orgresearchgate.netacs.org Transition-metal catalysis remains a powerful tool, with ongoing efforts to develop catalysts that operate under milder conditions and with higher regioselectivity. For instance, palladium-catalyzed methods have been developed for the late-stage C-H deuteration of arenes, which can be applied to complex pyridine-containing molecules. acs.org Similarly, manganese-catalyzed protocols using 2-pyridone as a ligand have shown high efficiency for the ortho-deuteration of aromatic amides with D₂O. rsc.org
Metal-free deuteration strategies are gaining considerable traction as a sustainable alternative. Base-mediated hydrogen isotope exchange (HIE) using reagents like potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can achieve selective deuteration at positions distal to the nitrogen atom in the pyridine ring. chemrxiv.orgd-nb.info More recent innovations include electrochemical methods, which offer a straightforward, acid- and base-free approach for C4-selective C-H deuteration of pyridine derivatives at room temperature, using electrons as a traceless reagent. researchgate.netresearchgate.netacs.org These electrochemical approaches are noted for their high efficiency and chemo- and regioselectivity. researchgate.net
The table below summarizes and compares some emerging deuteration methodologies applicable to pyridine and related N-heterocycles.
| Methodology | Catalyst/Reagent | Deuterium Source | Key Advantages | Reference |
|---|---|---|---|---|
| Transition-Metal Catalysis (Pd) | Pd(OAc)₂ / Ligand | D₂O | Applicable to late-stage functionalization of complex molecules. | acs.org |
| Transition-Metal Catalysis (Mn) | Mn(CO)₅Br / 2-pyridone | D₂O | Cost-effective metal, high regioselectivity for ortho-position. | rsc.org |
| Base-Mediated HIE | KOtBu | DMSO-d₆ | Metal-free, selective for remote C-H bonds. | d-nb.info |
| Electrochemical C-H Deuteration | None (Metal-free) | D₂O | Sustainable, mild conditions, high selectivity. | researchgate.netresearchgate.net |
| Metal-Free (N-Oxides) | KOtBu | DMSO-d₆ | Fast, room temperature, selective ortho-deuteration. | chemrxiv.org |
Integration of Advanced Analytical Techniques for Comprehensive Deuterium Quantification and Positional Assignment
As synthetic methods become more sophisticated, the need for precise analytical techniques to verify the extent and location of deuterium incorporation becomes critical. The combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the cornerstone of this analysis.
NMR spectroscopy provides unparalleled detail regarding the exact position of the deuterium atoms. While ¹H NMR can indicate the loss of a proton signal at a specific site, ²H (Deuterium) NMR directly observes the deuterium nucleus, providing unambiguous confirmation of its location. cdnsciencepub.comumich.edu The analysis of proton resonance spectra of various deuterated pyridines allows for the precise determination of chemical shifts and spin-coupling constants, which are crucial for structural elucidation. cdnsciencepub.com Furthermore, advanced 2D NMR techniques (e.g., HMQC, HMBC) and the study of deuterium isotope effects on ¹³C chemical shifts can provide further structural confirmation, especially in complex molecules. nih.gov
Vibrational spectroscopy, including infrared (IR) and Raman techniques, also plays a role. The C-D bond has a different vibrational frequency than the C-H bond, and these spectral differences can be used to confirm deuteration. researchgate.net
| Technique | Primary Application in Deuterated Pyridine Analysis | Key Strengths | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Quantification of total deuterium incorporation. | High sensitivity, provides isotopic distribution. | cdnsciencepub.comnih.gov |
| Nuclear Magnetic Resonance (NMR) | Precise positional assignment of deuterium atoms. | Unambiguous structural information (¹H, ²H, ¹³C NMR). | cdnsciencepub.comumich.educdnsciencepub.com |
| Vibrational Spectroscopy (IR/Raman) | Confirmation of C-D bond formation. | Complementary to NMR and MS, provides vibrational data. | researchgate.net |
Expansion of Computational Modeling in Deuterated Pyridine Design and Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating research in deuterated pyridine chemistry. DFT calculations allow researchers to predict the feasibility of proposed reaction pathways, understand the origins of regioselectivity, and design new catalysts and substrates.
Mechanistic studies heavily rely on computational modeling to elucidate complex reaction pathways, such as the Concerted Metalation-Deprotonation (CMD) mechanism prevalent in many metal-catalyzed H/D exchange reactions. rsc.orgsnnu.edu.cn For instance, DFT studies have been used to calculate the energy barriers for C-H activation and H/D exchange, helping to explain why a particular ligand or base is effective. rsc.orgrsc.org
In base-mediated reactions, computational analysis of the thermodynamic stability of potential anionic intermediates has successfully explained the observed distribution and degree of deuteration. d-nb.inforsc.org By predicting which C-H bond is most acidic or which intermediate anion is most stable, researchers can forecast the outcome of a reaction before performing it in the lab. This predictive power is crucial for designing synthetic routes to novel, site-specifically deuterated pyridines and for optimizing reaction conditions to favor a desired isomer. rsc.org
Broader Utility of Site-Specifically Deuterated Pyridines in Interdisciplinary Chemical Research
The applications of site-specifically deuterated pyridines are expanding beyond their traditional use in mechanistic studies. The most significant impact is currently in medicinal chemistry and pharmaceutical development. The "deuterium switch" is a strategy where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium. rsc.org This can slow down the rate of metabolic breakdown by enzymes like cytochrome P450, leading to improved pharmacokinetic profiles, such as longer half-life, increased bioavailability, and potentially reduced formation of toxic metabolites. assumption.edunih.govnih.gov Given that the pyridine ring is a common scaffold in pharmaceuticals, deuterated pyridines are highly valuable. acs.orgeurekalert.org
In materials science, the subtle changes in intermolecular interactions caused by deuteration can influence the crystal packing and solid-state properties of materials. eurekalert.org Research has shown that deuterated pyridine can adopt a different crystal structure compared to its non-deuterated counterpart, a phenomenon that could be exploited in the design of new materials with tailored properties. eurekalert.org
Furthermore, deuterated compounds, including 2-Amino-5-(methyl-d3)-pyridine, serve as invaluable internal standards for quantitative analysis in mass spectrometry, particularly in pharmacokinetic and metabolomic studies, due to their chemical similarity but distinct mass from the non-labeled analyte. nih.govrsc.org
Exploring Novel Reactivity Patterns and Applications of Deuterated Pyridine Scaffolds
The introduction of deuterium can do more than just slow down bond cleavage; it can also alter reaction pathways and enable novel chemical transformations. Research is beginning to explore how the unique properties of the C-D bond can be harnessed to control reactivity.
For example, by converting pyridine to its N-oxide, the electronic properties of the ring are altered so dramatically that base-mediated deuteration occurs selectively at the ortho-position, a reversal of the pattern seen with pyridine itself. chemrxiv.org This demonstrates that the interplay between isotopic labeling and functional group modification can be a powerful tool for directing reactivity. Similarly, studies on the alkylation of pyridines have shown that the choice of reagent can completely switch the reaction from the expected C4 position to the C2 position, and deuterium labeling experiments were crucial in elucidating the hydride-release mechanism responsible for this shift in selectivity. acs.org
The future in this area involves designing chemical systems where the kinetic isotope effect is not just a passive consequence but an active element of control. This could lead to the development of "isotopologue-selective" reactions, where a catalyst or reagent differentiates between C-H and C-D bonds in the same molecule to forge new bonds at a specific site, opening up new avenues for complex molecule synthesis.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Amino-5-(methyl-d3)-pyridine with high isotopic purity?
Answer:
The synthesis typically involves introducing deuterated methyl groups into a pyridine precursor. A common approach is halogenation at the 5-position of 2-aminopyridine (e.g., bromination using NBS ), followed by a deuterated methyl Grignard or Kumada coupling. For isotopic purity:
- Use deuterated reagents (e.g., CD3MgBr) under anhydrous conditions to minimize proton exchange.
- Purify via column chromatography with deuterated solvents (e.g., CDCl3) to avoid contamination.
- Validate purity using -NMR (absence of CH3 signals at ~2.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm the d3 isotopic pattern .
Advanced: How does the deuterated methyl group affect reaction kinetics in cross-coupling reactions compared to non-deuterated analogs?
Answer:
The kinetic isotope effect (KIE) from the C-D bonds can slow reaction rates in steps involving C-H bond cleavage. For example:
- In Suzuki-Miyaura couplings, deuterated methyl groups may reduce oxidative addition rates at palladium catalysts, requiring optimized temperatures (e.g., 80–100°C vs. 60–80°C for non-deuterated analogs) .
- Monitor isotopic integrity post-reaction using -NMR or isotope-ratio mass spectrometry to detect scrambling, especially under acidic/basic conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- -NMR : Confirm deuterium incorporation by absence of CH3 signals (non-deuterated analogs show a singlet at δ 2.3–2.5 ppm).
- -NMR : Detect deuterated methyl resonances (typically δ 2.3–2.5 ppm with splitting patterns dependent on coupling).
- IR Spectroscopy : Compare C-D stretching frequencies (~2100–2200 cm) to C-H stretches (~2850–2960 cm) .
- HRMS : Look for [M+H] peaks with a +3 Da shift relative to the non-deuterated compound .
Advanced: How can isotopic scrambling be minimized during functionalization of this compound?
Answer:
- Avoid Protic Solvents : Use deuterated solvents (e.g., DMSO-d6) to prevent H/D exchange.
- Control pH : Perform reactions under neutral conditions; acidic/basic environments accelerate scrambling (e.g., avoid HCl/NaOH, use buffered systems) .
- Low-Temperature Synthesis : Conduct reactions at ≤0°C to reduce kinetic energy and isotopic exchange .
Basic: What are the key applications of this compound in mechanistic studies?
Answer:
- Metabolic Tracing : Use as a stable isotope tracer in LC-MS to study drug metabolism pathways without radioactive labels .
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates with non-deuterated analogs to identify rate-determining steps in catalysis .
- Protein Binding Assays : Deuterated groups enhance resolution in -NMR studies of ligand-protein interactions .
Advanced: What computational methods support the design of this compound derivatives for targeted biological activity?
Answer:
- Density Functional Theory (DFT) : Predict electronic effects of deuterium on aromatic ring electron density (e.g., reduced hyperconjugation with C-D bonds) .
- Molecular Dynamics (MD) Simulations : Model deuterium’s impact on compound solvation and membrane permeability .
- QSAR Modeling : Corporate isotopic parameters (e.g., deuterium’s steric/electronic effects) into activity predictions for cannabinoid receptor ligands .
Basic: How does the deuteration of the methyl group influence the compound’s solubility and stability?
Answer:
- Solubility : C-D bonds slightly increase hydrophobicity, reducing aqueous solubility (~10–15% less than non-deuterated analogs). Use co-solvents like DMSO-d6 for in vitro assays .
- Stability : Deuterated compounds exhibit enhanced metabolic stability (e.g., slower CYP450-mediated oxidation) but comparable thermal stability .
Advanced: What strategies resolve contradictions in reported synthetic yields for deuterated pyridine derivatives?
Answer:
- Reagent Purity : Ensure deuterated reagents (e.g., CD3I) are ≥98% pure; trace protons reduce isotopic yield .
- Reaction Monitoring : Use inline FTIR or -NMR to track deuterium incorporation in real-time and optimize reaction duration .
- Reproducibility Protocols : Standardize inert atmosphere conditions (Ar/) and glassware drying methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
